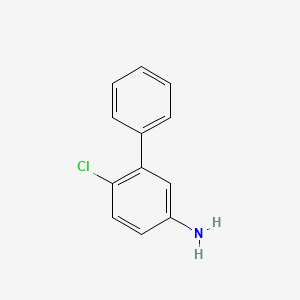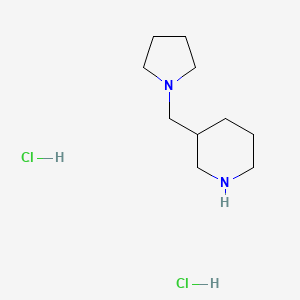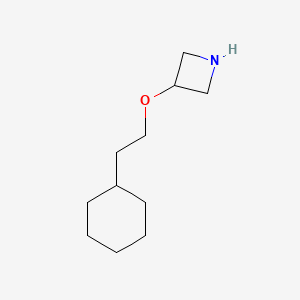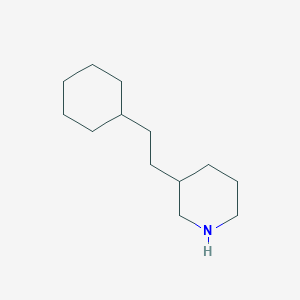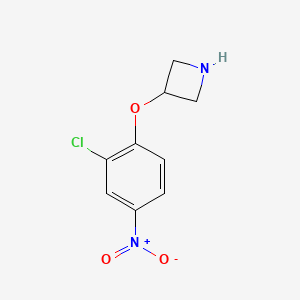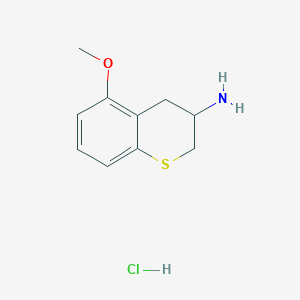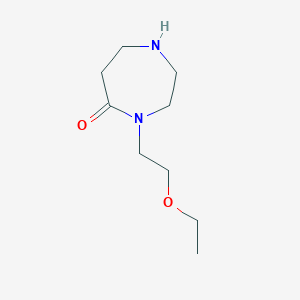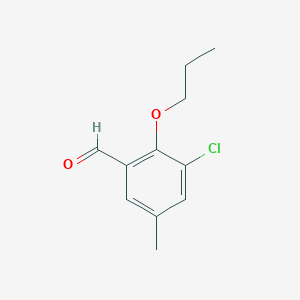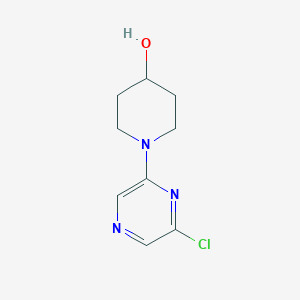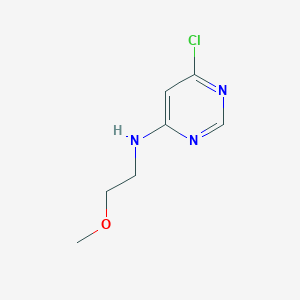
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine
Vue d'ensemble
Description
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, also known as CMEP, is a pyrimidine derivative with a wide range of applications in scientific research. CMEP is a versatile compound that has been used in a variety of laboratory experiments in order to study the biochemical and physiological effects of a variety of compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Transformations :
- 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine and its derivatives have been explored in chemical synthesis. For instance, Wendelin and Kerbl (1984) investigated the synthesis of aryl-substituted 2-pyrimidinamines through the reaction of guanidine with chalcones, which is a foundational approach in pyrimidinamine chemistry (Wendelin & Kerbl, 1984).
Antiviral Applications :
- Research by Hocková et al. (2003) on 2,4-diamino-6-hydroxypyrimidines, related to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, has shown significant inhibitory activity against retrovirus replication, highlighting potential antiviral applications (Hocková et al., 2003).
Microbial Transformations :
- Schocken et al. (1997) studied the microbial transformations of the fungicide cyprodinil, a compound structurally similar to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine. Their research provides insights into the metabolic pathways and environmental fate of such compounds (Schocken et al., 1997).
Inhibition Performance in Corrosion Studies :
- Hou et al. (2019) investigated pyrimidine derivatives as corrosion inhibitors. Their research on pyrimidine derivatives, including compounds structurally related to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, offers insights into their potential application in material science (Hou et al., 2019).
Crystal Structure Analysis :
- Trilleras et al. (2009) conducted a study on isostructural and isomorphous compounds related to 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine. Their work provides valuable data on the crystal and molecular structures of such compounds (Trilleras et al., 2009).
Propriétés
IUPAC Name |
6-chloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-12-3-2-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYGCJPPMWHPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

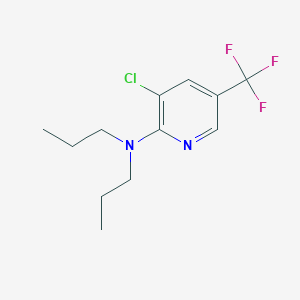
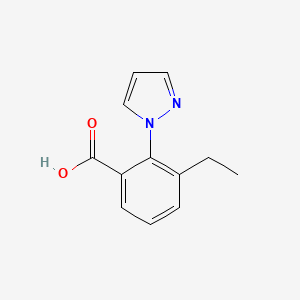
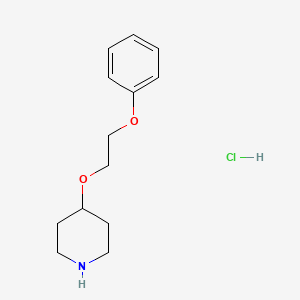
![Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423932.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
